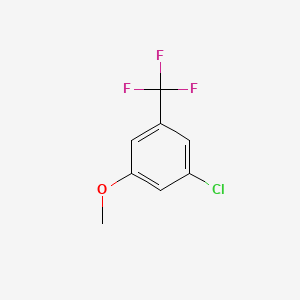

![molecular formula C13H15Cl2NO2 B1308218 1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid CAS No. 901923-63-5](/img/structure/B1308218.png)

1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

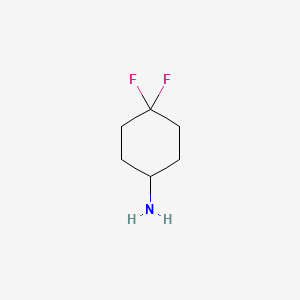

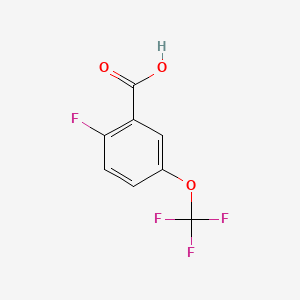

The compound "1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various alkaloids and pharmaceutical compounds. They often serve as building blocks for the synthesis of complex molecules with potential biological activities .

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps, including allylboration, aminocyclization, and carbamation. For instance, a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was synthesized through double asymmetric allylboration of glutaraldehyde, followed by aminocyclization and carbamation . Another approach for synthesizing trans-2,6-disubstituted piperidine alkaloids starts from a similar C2-symmetric ester and involves desymmetrization using iodocarbamation . Additionally, the Dieckmann reaction has been used to prepare 2,4-piperidinedione-3-carboxylic acid methyl ester, which is a related piperidine derivative .

Molecular Structure Analysis

Piperidine derivatives exhibit various molecular geometries and conformations. For example, the piperidine ring often adopts a chair conformation, which is a stable configuration due to minimal steric strain . The crystal structure of related compounds has been studied using X-ray crystallography, confirming molecular interactions such as hydrogen bonding and confirming the geometry around certain atoms like sulfur in sulfonyl derivatives .

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions. The reactivity of these compounds can be influenced by the presence of substituents on the piperidine ring. For instance, the preparation of piperidine-2,6-dicarboxylic acid involves the catalytic reduction of pyridine-2,6-dicarboxylic acid . The presence of functional groups like carboxylic acid esters allows for further chemical transformations, such as decarbomethoxylation and alkylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of substituents like chloro groups can affect the compound's polarity, solubility, and reactivity. Spectroscopic techniques such as NMR and FTIR are commonly used to characterize these compounds . Theoretical calculations, including density functional theory (DFT), can predict properties like hyperpolarizability, molecular electrostatic potential, and vibrational frequencies, which often show good agreement with experimental data . Thermodynamic properties can also be investigated using theoretical calculations .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Research has highlighted innovative synthesis techniques and explored the chemical properties of related compounds. For example, Zheng Rui discussed the synthesis of a related compound using piperidine-4-carboxylic acid as a starting material, demonstrating an efficient method to achieve a target compound with a reasonable yield (Zheng Rui, 2010) ZhengRui,2010. Similarly, Yousif (2021) reviewed various methods for preparing 2,6-diphenyl-piperidin-4-one derivatives, summarizing different reaction pathways and applications of these compounds Yousif,2021.

Pharmacological Applications

Some derivatives have been evaluated for their potential pharmacological applications. For instance, a study by Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, highlighting the promising anticancer activity of some compounds Rehmanetal.,2018.

Structural and Molecular Analysis

Investigations into the structural and molecular characteristics of these compounds have provided insights into their interactions and potential applications. Szafran et al. (2007) characterized 4-piperidinecarboxylic acid hydrochloride using various analytical techniques, providing detailed information on its crystal structure and molecular interactions Szafranetal.,2007.

Material Science and Organic Synthesis

Some studies have focused on the use of these compounds in material science and as intermediates in organic synthesis. Krauze et al. (2004) discussed the synthesis and properties of nitriles of dihydropyridine derivatives, exploring their cardiovascular activity and electrochemical oxidation properties, demonstrating the versatility of piperidine derivatives in various scientific applications Krauzeetal.,2004.

Mechanism of Action

Target of Action

The primary target of 1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid acts as a partial agonist at the GABA A receptor The interaction with the receptor results in changes in the conformation of the receptor, which can affect the flow of ions across the cell membrane .

Result of Action

As a partial agonist of the GABA A receptor, 1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid likely has a sedative effect . By enhancing the action of GABA, an inhibitory neurotransmitter, it could potentially decrease neuronal excitability and induce relaxation .

properties

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO2/c14-11-2-1-3-12(15)10(11)8-16-6-4-9(5-7-16)13(17)18/h1-3,9H,4-8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPOYLHAJRUNGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397796 |

Source

|

| Record name | 1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

901923-63-5 |

Source

|

| Record name | 1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-1-penten-3-one](/img/structure/B1308145.png)

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde](/img/structure/B1308167.png)